

A Technical Guide to Methyl 3-(dimethylamino)propanoate: Synthesis, Applications, and Characterization

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Compound of Interest

Compound Name: *Methyl 3-(dimethylamino)propanoate*

Cat. No.: *B1580593*

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This guide provides an in-depth technical overview of **Methyl 3-(dimethylamino)propanoate**, a versatile tertiary amine ester widely utilized as a chemical building block. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, key applications, and analytical validation, grounding theoretical knowledge in practical, field-proven insights.

Core Compound Identification and Physicochemical Profile

Methyl 3-(dimethylamino)propanoate is a bifunctional molecule incorporating both a tertiary amine and a methyl ester. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its identity is unequivocally established by the IUPAC International Chemical Identifier (InChI), a non-proprietary, standard representation of chemical structures.

The primary molecular identifiers and key physicochemical properties are summarized below for rapid reference and validation.

Identifier / Property	Value	Source
InChIKey	VSFJOMFYABROHQ-UHFFFAOYSA-N	[1][2]
InChI	1S/C6H13NO2/c1-7(2)5-4-6(8)9-3/h4-5H2,1-3H3	[2]
Canonical SMILES	COC(=O)CCN(C)C	[2]
CAS Number	3853-06-3	[1][3]
Molecular Formula	C6H13NO2	[2]
Molecular Weight	131.17 g/mol	
Physical Form	Liquid	
Density	0.917 g/mL at 25 °C	[3]
Boiling Point	152-154 °C	[3]
Refractive Index	n _{20/D} 1.418	
Flash Point	51 °C (123.8 °F) - closed cup	

Synonyms: This compound is also commonly referred to as Methyl N,N-dimethyl-β-alanine, β-Dimethylaminopropionic acid methyl ester, and Methyl 3-(dimethylamino)propionate.

Synthesis Protocol and Mechanistic Rationale

The most direct and industrially scalable synthesis of **Methyl 3-(dimethylamino)propanoate** involves the aza-Michael addition of dimethylamine to methyl acrylate.[3] This reaction is efficient and demonstrates high atom economy.

Experimental Protocol

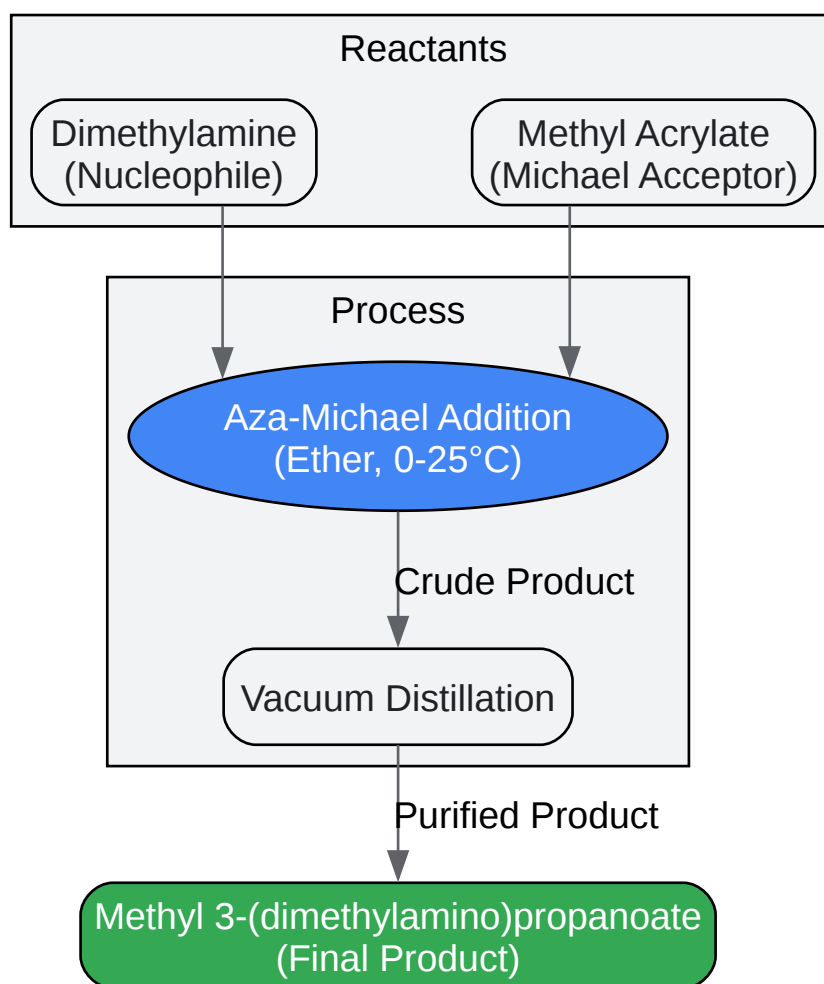
- **Reactor Setup:** A reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with diethyl ether. The vessel is cooled in an ice-water bath to maintain a temperature of 0-5 °C.

- **Reagent Addition:** A solution of dimethylamine in a suitable solvent (e.g., THF or ether) is added to the reactor.
- **Michael Addition:** Methyl acrylate is added dropwise via the dropping funnel to the stirred dimethylamine solution. The temperature must be carefully controlled and maintained between 0-25 °C to prevent exothermic runaway and minimize side reactions.^[3]
- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of methyl acrylate is complete.
- **Workup and Purification:** Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is purified by vacuum distillation to yield **Methyl 3-(dimethylamino)propanoate** as a colorless liquid.^[3]

Causality and Mechanistic Insight

The choice of this synthetic route is dictated by its efficiency and the fundamental reactivity of the substrates. The reaction proceeds via a conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electron-deficient β -carbon of methyl acrylate. The α,β -unsaturated ester is activated by the electron-withdrawing effect of the carbonyl group. The resulting enolate intermediate is then protonated by a proton source (often trace water or another amine molecule) to yield the final product.

Running the reaction at low temperatures (0-25 °C) is critical for selectivity.^[3] It mitigates the potential for polymerization of methyl acrylate and other exothermic side reactions, ensuring a higher yield and purity of the desired product. Ether is an excellent solvent choice as it is relatively inert and has a low boiling point, facilitating its removal during the workup phase.



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Fig 1: Synthesis workflow for **Methyl 3-(dimethylamino)propanoate**.

Core Applications in Research and Development

The utility of **Methyl 3-(dimethylamino)propanoate** stems from its bifunctional nature, serving as a versatile precursor in multi-step organic syntheses.

Generation of Lithium Enolates

A key application is its use in the synthesis of lithium enolates.^[3] Reaction with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) results in the deprotonation at the α -carbon (adjacent to the carbonyl group), forming a reactive lithium enolate. This enolate is a powerful nucleophile, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, such as alkyl halides or carbonyl compounds. The tertiary amine

moiety can influence the stereochemical outcome of these reactions through chelation with the lithium cation, a principle often exploited in asymmetric synthesis.

Building Block for Complex Molecules

As a general organic synthetic reagent, it is a precursor for producing α -methylene esters, acids, and lactones.[3] The dimethylamino group can be converted into a good leaving group (e.g., by quaternization to form a trimethylammonium salt), facilitating elimination reactions to introduce unsaturation.

Role in Pharmaceutical and Medicinal Chemistry

In the context of drug development, molecules containing the dimethylamine or related dialkylamine pharmacophores are prevalent. This functional group can improve aqueous solubility and pharmacokinetic properties by allowing for the formation of pharmaceutically acceptable salts. While this specific ester may not be a final API, it serves as a crucial building block for more complex molecules. For instance, related β -amino acid derivatives are integral to the synthesis of non-proteinogenic amino acids, which are used to create peptide therapeutics with enhanced metabolic stability.[4] The structural motif is found in numerous FDA-approved drugs, highlighting the importance of precursors like **Methyl 3-(dimethylamino)propanoate** in the discovery pipeline.[5]

Analytical Characterization and Self-Validation

Confirming the identity and purity of **Methyl 3-(dimethylamino)propanoate** is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation. The data below serves as a benchmark for validation.

1H NMR (CDCl3)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Protons	3.69	Singlet	3H	-COOCH3
Protons	2.86	Triplet	2H	-NCH2CH2-
Protons	2.52	Triplet	2H	-NCH2CH2-
Protons	2.44	Singlet	6H	-N(CH3)2

Note: NMR data is based on similar structures and typical chemical shifts; specific values may vary slightly based on solvent and instrument.[6]

The presence of singlets for the methoxy and N-dimethyl groups, along with two distinct triplets for the ethylene bridge, provides a definitive fingerprint for the molecule. Purity can be further assessed using GC-MS, which will show a parent ion peak corresponding to the molecular weight and a characteristic fragmentation pattern.

Safety, Handling, and Storage

From a safety perspective, **Methyl 3-(dimethylamino)propanoate** is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation.

- **Handling:** All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. It exhibits a tendency to undergo slow oxidation in the air, a common characteristic of amines.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

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